TC-G-1008

Description

Properties

IUPAC Name |

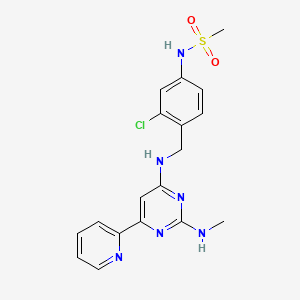

N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSZMILOMUPIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TC-G-1008: A Technical Guide to its Mechanism of Action on GPR39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TC-G-1008, a potent and selective agonist of the G protein-coupled receptor 39 (GPR39). GPR39, a zinc-sensing receptor, is implicated in a variety of physiological processes, making it an attractive target for therapeutic development. This document details the molecular interactions, signaling cascades, and functional outcomes associated with the activation of GPR39 by this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound acts as a positive allosteric modulator and agonist of GPR39.[1][2] Its binding to the receptor potentiates the signaling response, which is also allosterically modulated by physiological concentrations of zinc (Zn²⁺).[3] Upon activation by this compound, GPR39 undergoes a conformational change that facilitates its interaction with multiple G protein subtypes, initiating a cascade of intracellular signaling events. The receptor is known to couple with Gαq, Gαs, and Gα12/13 proteins, and can also trigger β-arrestin recruitment, leading to a diverse range of cellular responses.[4][5]

Quantitative Data Summary

The potency of this compound in activating GPR39 has been quantified through various in vitro functional assays. The following table summarizes the key pharmacological data.

| Parameter | Species | Assay Type | Value (EC₅₀) | Cell Line | Reference(s) |

| Agonist Activity | Human | cAMP Production | 0.8 nM | HEK293 | [1][6] |

| Agonist Activity | Rat | cAMP Production | 0.4 nM | HEK293 | [1][6] |

| Agonist Activity | Human | IP1 Accumulation | 0.8 nM | HEK293 | [7] |

| Agonist Activity | Rat | IP1 Accumulation | 0.4 nM | HEK293 | [7] |

| Agonist Activity | Human | Calcium Mobilization | ~400 nM | HEK293 | [8] |

Signaling Pathways Activated by this compound

Activation of GPR39 by this compound initiates multiple downstream signaling cascades, reflecting the receptor's ability to engage with different G protein families.

Gαq/11 Pathway

The coupling of GPR39 to the Gαq/11 family of G proteins activates Phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7] This transient increase in cytosolic calcium concentration can modulate the activity of various calcium-dependent enzymes and transcription factors.

Gαs Pathway

GPR39 activation by this compound also leads to the stimulation of the Gαs pathway.[4] This involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] As a key second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and various cellular functions.[5]

Gα12/13 Pathway and β-Arrestin Recruitment

This compound-mediated GPR39 activation also engages Gα12/13 proteins, which can lead to the activation of RhoGEFs and the small GTPase RhoA, influencing the actin cytoskeleton and activating transcription factors such as Serum Response Factor (SRF).[5] Furthermore, agonist binding promotes the recruitment of β-arrestin to the receptor. This interaction is not only crucial for receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, further diversifying the cellular response to this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound on GPR39 are provided below.

cAMP Production Assay (HTRF)

This protocol outlines the measurement of intracellular cAMP accumulation following GPR39 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human or rat GPR39 (HEK293-GPR39) in appropriate growth medium.

-

Seed the cells at a density of approximately 4,000 cells per well in a poly-D-lysine-coated, white, 384-well plate.[6][7]

2. Compound Preparation and Stimulation:

-

Prepare a serial dilution of this compound in a suitable assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare a vehicle control (e.g., DMSO).

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 30 minutes at 37°C.[7]

3. Detection and Data Analysis:

-

Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.[7]

-

The HTRF signal is read on a compatible plate reader.

-

Plot the cAMP response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. researchgate.net [researchgate.net]

The Role of TC-G-1008 in GLP-1 Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G-protein coupled receptor 39 (GPR39) agonist, TC-G-1008, and its role in stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1). This document outlines the molecular mechanisms, signaling pathways, and experimental data associated with this compound, serving as a comprehensive resource for professionals in metabolic disease research and drug development.

Executive Summary

This compound is a potent and orally bioavailable agonist for the G-protein coupled receptor 39 (GPR39), a receptor expressed in intestinal enteroendocrine L-cells.[1] Enteroendocrine L-cells are the primary source of the incretin hormone GLP-1, a key regulator of glucose homeostasis and satiety.[2][3] Activation of GPR39 by this compound initiates a signaling cascade that culminates in the secretion of GLP-1.[1] This mechanism presents GPR39 as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, with this compound serving as a critical tool compound for preclinical investigation.

Mechanism of Action: GPR39 Activation

The primary molecular target of this compound is GPR39, a receptor that was previously considered an orphan GPCR.[4] The endogenous ligand for GPR39 is the zinc ion (Zn2+).[4][5] GPR39 is expressed in various tissues, including the pancreas and gastrointestinal tract, with notable expression on enteroendocrine L- and K-cells.[6][7]

This compound acts as a potent agonist at this receptor, demonstrating high affinity for both rat and human GPR39.[1] Upon binding, this compound induces a conformational change in the receptor, triggering the activation of intracellular heterotrimeric G-proteins.[6]

Signaling Pathways for GLP-1 Secretion

GPR39 is known for its promiscuous coupling to several G-protein subtypes, primarily Gαq, Gαs, and Gα12/13.[4][5][6] The activation of these pathways by this compound converges on the critical downstream second messengers required for GLP-1 exocytosis from L-cells: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).[8]

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][9] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which are crucial for priming GLP-1-containing granules for release.[8]

-

Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. This rise in intracellular Ca2+ is a primary trigger for the fusion of GLP-1 granules with the cell membrane and subsequent hormone secretion.[6]

The dual activation of both cAMP and Ca2+ pathways by this compound leads to a robust stimulation of GLP-1 secretion.

Quantitative Data

While specific dose-response data for this compound on GLP-1 secretion from peer-reviewed publications is limited, the compound's potency at the GPR39 receptor and its in vivo effects are documented.

Table 1: In Vitro Potency of this compound

| Parameter | Species | EC50 Value | Source |

|---|---|---|---|

| GPR39 Agonism | Rat | 0.4 nM | [1] |

| GPR39 Agonism | Human | 0.8 nM |[1] |

Table 2: In Vivo Pharmacokinetics and Effect of this compound in Mice

| Oral Dose | Max. Plasma Exposure (Cmax) | Time to Cmax | Effect on GLP-1 | Source |

|---|---|---|---|---|

| 10 mg/kg | 1.4 µM | 1 - 1.5 h | Robustly induces acute levels | [1] |

| 30 mg/kg | 6.1 µM | 1 - 1.5 h | Robustly induces acute levels | [1] |

| 100 mg/kg| 25.3 µM | 1 - 1.5 h | Robustly induces acute levels |[1] |

Table 3: Effect of GPR39 Endogenous Agonist (Zn2+) on Incretin Secretion

| Model System | Agonist | Effect | Fold Increase | Source |

|---|---|---|---|---|

| pGIPneo STC-1 cells | ZnCl2 | GIP Secretion | ~1.3-fold | [7] |

| Lean Mice | Oral Zn2+ | GIP Release | Stimulated by 26% | [7] |

| Lean Mice | Oral Zn2+ | GLP-1 Release | No significant effect | [7] |

Note: Interestingly, while GPR39 is expressed on L-cells, some studies with the endogenous agonist Zn2+ show a more pronounced effect on GIP secretion from K-cells than on GLP-1 secretion. The synthetic agonist this compound, however, has been shown to robustly induce GLP-1.[1][7]

Experimental Protocols

In Vitro GLP-1 Secretion Assay using Human Intestinal Organoids

This protocol is synthesized from established methodologies for studying GLP-1 secretion in primary human cell models.[10][11][12]

Objective: To quantify the effect of this compound on GLP-1 secretion from differentiated L-cells within human intestinal organoids.

Materials:

-

Human intestinal organoids (colonic or ileal)

-

Basal culture medium (e.g., Advanced DMEM/F12) with supplements (B27, N2, Noggin, R-spondin, EGF)

-

Matrigel

-

Extracellular Buffer (ECB): 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

-

This compound (stock solution in DMSO)

-

DPP-4 inhibitor (e.g., Diprotin A)

-

Positive Control: Forskolin (10 µM) + IBMX (10 µM)

-

GLP-1 ELISA Kit (Active GLP-1)

-

96-well plates

Procedure:

-

Organoid Culture & Differentiation: Culture human intestinal stem cells embedded in Matrigel to form 3D organoids. Differentiate organoids for 7-10 days to generate a diverse epithelial population, including L-cells.

-

Plating for Assay: Collect mature organoids and break them into smaller fragments. Plate fragments in a 96-well plate.

-

Pre-incubation/Washing: Gently wash the organoids twice with 150 µL of ECB to remove residual culture medium.

-

Basal Secretion: Add 50 µL of ECB containing a DPP-4 inhibitor to each well and incubate for 1 hour at 37°C. This prevents the degradation of secreted GLP-1. Collect the supernatant; this represents the basal secretion level.

-

Stimulation: Wash the organoids once with ECB. Add 50 µL of ECB (containing DPP-4 inhibitor) with the desired concentrations of this compound (e.g., 1 nM to 10 µM), vehicle (DMSO), or positive controls.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well for GLP-1 analysis.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the collected supernatants using a validated GLP-1 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the stimulated GLP-1 secretion to the basal secretion for each condition. Express results as fold-change over basal.

In Vivo Oral Administration in Mice

This protocol is based on a study evaluating the oral bioavailability and acute effects of this compound.[1]

Objective: To assess the acute effect of oral this compound administration on plasma GLP-1 levels in mice.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle: 0.5% methylcellulose / 0.1% Tween 80 in water

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

DPP-4 inhibitor

-

GLP-1 ELISA Kit

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

-

Fasting: Fast mice overnight (approx. 16 hours) with free access to water.

-

Compound Preparation: Prepare an aqueous suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

-

Oral Administration: Administer a single dose of the this compound suspension or vehicle to the mice via oral gavage.

-

Blood Sampling: At a predetermined time point post-dosing (e.g., 15-30 minutes, based on incretin release kinetics), collect blood via tail vein or terminal cardiac puncture into tubes containing a DPP-4 inhibitor.

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 1500 x g for 10 min at 4°C) to separate the plasma.

-

GLP-1 Quantification: Store plasma at -80°C until analysis. Measure active GLP-1 concentrations using a validated ELISA kit.

-

Data Analysis: Compare the plasma GLP-1 levels in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This compound is a valuable pharmacological tool that potently stimulates GLP-1 secretion through the activation of the GPR39 receptor on enteroendocrine L-cells. Its mechanism involves the canonical Gαs/cAMP and Gαq/Ca2+ signaling pathways, which are fundamental to hormone exocytosis. The oral bioavailability of this compound makes it and other GPR39 agonists attractive candidates for the development of novel therapeutics for type 2 diabetes and obesity.

Future research should focus on elucidating the precise dose-response relationship of this compound on GLP-1 secretion in human-derived systems, exploring the potential for biased agonism at the GPR39 receptor to fine-tune physiological responses, and conducting long-term in vivo studies to evaluate the chronic effects of GPR39 activation on metabolic health.

References

- 1. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals [mdpi.com]

- 2. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in understanding the role of glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generation of L-cells in mouse and human small intestine organoids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of TC-G-1008: A Technical Guide to a Novel Zinc-Sensing Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-G-1008, a potent and selective agonist for the G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor. This document delves into the core pharmacology of this compound, detailing its mechanism of action, associated signaling pathways, and quantitative data, while also providing insights into relevant experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of targeting GPR39 with this compound.

Core Compound Profile: this compound

This compound, also known as GPR39-C3, has emerged as a critical pharmacological tool for investigating the physiological roles of GPR39.[1][2][3][4] It is a small molecule agonist that has been instrumental in elucidating the receptor's involvement in a variety of cellular processes.[1][2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound at the GPR39 receptor, as well as its pharmacokinetic properties.

| Parameter | Species | Value | Notes |

| EC50 | Rat | 0.4 nM | |

| Human | 0.8 nM | ||

| Selectivity | Kinases | >10 µM (IC50) | Selective over a panel of kinases. |

| Ghrelin Receptor | >30 µM (IC50) | No significant binding affinity. | |

| Neurotensin-1 Receptor | >30 µM (IC50) | No significant binding affinity. | |

| Plasma Protein Binding | Rat | 99.3% | |

| Mouse | 99.1% | ||

| Oral Bioavailability | Mouse | Orally bioavailable | Achieves maximal exposures of 1.4, 6.1, and 25.3 µM at 1-1.5 hours after single oral doses of 10, 30, and 100 mg/kg, respectively. |

Mechanism of Action and Signaling Pathways

This compound functions as an agonist at the GPR39 receptor, which is known to be a promiscuous receptor coupling to multiple G-protein subtypes.[1] Activation of GPR39 by this compound initiates a cascade of intracellular signaling events, demonstrating the compound's ability to modulate diverse cellular functions. Zinc has been shown to act as a positive allosteric modulator of this compound's activity, enhancing its effects in various signaling pathways.[1]

G-Protein Coupled Signaling

This compound has been demonstrated to activate GPR39, leading to the engagement of Gs, Gq, and G12/13 proteins.[1][2][4]

-

Gs Pathway: Activation of the Gs pathway leads to the production of cyclic AMP (cAMP).[1][2]

-

Gq Pathway: Engagement of the Gq pathway results in the accumulation of inositol triphosphate (IP3) and subsequent intracellular calcium mobilization.[1][2]

-

G12/13 Pathway: The G12/13 pathway activation is linked to Serum Response Factor-Response Element (SRF-RE)-dependent transcription.[1][2]

-

β-Arrestin Recruitment: this compound also promotes the recruitment of β-arrestin.[1][2]

CREB/PGC-1α Pathway

In the context of intracerebral hemorrhage, this compound has been shown to promote mitochondrial biogenesis and improve antioxidative capability through the activation of the CREB/PGC-1α signaling pathway.[5]

NF-κB Pathway

This compound has demonstrated protective effects against oxidized low-density lipoprotein (ox-LDL)-induced inflammation and monocyte adhesion in endothelial cells by inhibiting the NF-κB pathway.[6] This suggests a potential role for GPR39 agonism in mitigating atherosclerosis.[6]

References

- 1. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. mdpi.com [mdpi.com]

- 5. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of GPR39 with the agonist TC-G 1008 ameliorates ox-LDL-induced attachment of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of TC-G-1008 on cAMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of TC-G-1008, a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39), on cyclic adenosine monophosphate (cAMP) production. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Core Findings: this compound and cAMP Modulation

This compound, also known as GPR39-C3, has been identified as a potent agonist of GPR39, a receptor that can couple to multiple G-protein signaling pathways.[1][2][3] Notably, in vitro studies utilizing human embryonic kidney 293 (HEK293) cells stably expressing GPR39 have demonstrated that this compound stimulates the production of cAMP.[1] This effect is indicative of GPR39 coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to convert ATP into cAMP.

Beyond its effect on cAMP, this compound has also been shown to activate other signaling cascades through GPR39, including the Gq pathway leading to inositol phosphate (IP1) accumulation and the G12/13 pathway resulting in Serum Response Factor Response Element (SRF-RE)-dependent transcription.[1][2]

Quantitative Data Summary

The potency of this compound in stimulating cAMP production has been quantified in HEK293 cells expressing either the human or rat GPR39 receptor. The half-maximal effective concentration (EC50) values are presented in the table below.

| Receptor Ortholog | Cell Line | Assay | EC50 (nM) | Reference |

| Human GPR39 | HEK293 | cAMP Production | 0.8 | [1][4] |

| Rat GPR39 | HEK293 | cAMP Production | 0.4 | [1][4] |

GPR39 Signaling Pathway

The activation of GPR39 by this compound initiates a cascade of intracellular events. The following diagram illustrates the Gs-mediated signaling pathway leading to cAMP production.

Experimental Protocols

The following is a detailed methodology for an in vitro cAMP production assay, adapted from protocols used in the characterization of this compound.

1. Cell Culture and Seeding:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the GPR39 receptor.

-

Culture Medium: Standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (if applicable).

-

Seeding: Cells are plated in poly-d-lysine-coated, white, 384-well plates at a density of 4,000 cells per well.

-

Incubation: Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

The culture medium is removed from the wells.

-

For desensitization experiments, cells can be pre-treated with this compound or a vehicle control (DMSO) in an appropriate assay buffer for a specified duration at 37°C. Following pre-treatment, the compound solution is removed, and the cells are washed twice with PBS containing 0.1% BSA.

-

For the primary cAMP measurement, cells are stimulated with various concentrations of this compound in a stimulation buffer for 30 minutes at 37°C.

3. cAMP Measurement (Example using HTRF):

-

Lysis: After stimulation, the cells are lysed according to the cAMP assay kit manufacturer's instructions.

-

Reagent Addition: The cAMP detection reagents, such as a cAMP-d2 conjugate and an anti-cAMP cryptate antibody (for Homogeneous Time-Resolved Fluorescence - HTRF assays), are added to the cell lysate.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.

-

Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the experimental wells is then interpolated from this curve. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Experimental Workflow Diagram:

References

Investigating the Downstream Signaling of TC-G-1008: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by TC-G-1008, a potent and selective agonist of the G protein-coupled receptor 39 (GPR39). This document details the key signaling cascades initiated by this compound, presents quantitative data on its activity, and offers detailed experimental protocols for investigating its mechanism of action.

Core Signaling Pathways of this compound

This compound activates GPR39, a receptor coupled to multiple G protein subtypes, leading to the initiation of several distinct downstream signaling cascades. The primary pathways activated by this compound include the Gs, Gq, and G12/13 pathways, as well as β-arrestin recruitment.[1][2][3] These pathways collectively influence a wide range of cellular processes, from gene transcription to metabolic regulation.

Gs Pathway Activation

Activation of the Gs protein by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

Gq Pathway Activation

Upon binding of this compound, GPR39 can also activate the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). A key measurable downstream metabolite of IP3 is inositol monophosphate (IP1).[1][2][3]

G12/13 Pathway Activation

This compound-mediated GPR39 activation also stimulates the G12/13 pathway, which leads to the activation of RhoA. Activated RhoA, in turn, promotes the transcription of genes regulated by the Serum Response Factor (SRF) through the SRF response element (SRF-RE).[1][2][3]

β-Arrestin Recruitment

In addition to G protein-dependent signaling, this compound induces the recruitment of β-arrestin to the GPR39 receptor.[1][2][3] This process is critical for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Quantitative Data Summary

The potency of this compound in activating these signaling pathways has been quantified in various in vitro systems. The following table summarizes the key EC50 values for this compound.

| Assay Type | Receptor | Cell Line | EC50 | Reference |

| cAMP Production | Rat GPR39 | HEK293 | 0.4 nM | [1] |

| cAMP Production | Human GPR39 | HEK293 | 0.8 nM | [1] |

| IP1 Accumulation | Rat GPR39 | HEK293 | 0.4 nM | [1] |

| IP1 Accumulation | Human GPR39 | HEK293 | 0.8 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound downstream signaling are provided below.

cAMP Production Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to this compound treatment.

Materials:

-

HEK293 cells stably expressing GPR39

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

cAMP detection kit (e.g., HTRF-based kit)

-

White, opaque 384-well microplates

Procedure:

-

Cell Plating: Seed HEK293-GPR39 cells into a white, opaque 384-well plate at a density of 4,000 cells/well. Culture overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Stimulation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.

-

cAMP Detection: Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.[1][4]

IP1 Accumulation Assay

This protocol measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of Gq pathway activation.

Materials:

-

HEK293 cells stably expressing GPR39

-

Cell culture medium

-

Stimulation buffer containing LiCl

-

This compound

-

IP1 detection kit (e.g., HTRF-based kit)

-

White, opaque 384-well microplates

Procedure:

-

Cell Plating: Plate HEK293-GPR39 cells in a 384-well plate as described for the cAMP assay.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing LiCl.

-

Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30-60 minutes at 37°C. The LiCl in the buffer will inhibit the degradation of IP1.[5][6][7][8]

-

IP1 Detection: Lyse the cells and measure IP1 accumulation using a suitable detection kit, following the manufacturer's protocol.[5][6][7][8]

SRF-RE Luciferase Reporter Assay

This assay quantifies the activation of the G12/13-RhoA pathway by measuring the transcriptional activity of the Serum Response Factor (SRF).

Materials:

-

HEK293 cells

-

GPR39 expression vector

-

SRF-RE luciferase reporter vector (e.g., pGL4.34[luc2P/SRF-RE/Hygro])

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

White, opaque 96-well microplates

Procedure:

-

Transfection: Co-transfect HEK293 cells with the GPR39 expression vector and the SRF-RE luciferase reporter vector in a 96-well plate.

-

Cell Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 18-24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 6-8 hours.

-

Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.[9][10][11]

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR39 and β-arrestin upon agonist stimulation.

Materials:

-

Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® U2OS GPR39 β-Arrestin GPCR Assay)

-

Cell culture medium

-

This compound

-

Assay buffer

-

Detection reagents specific to the assay platform

Procedure:

-

Cell Plating: Plate the engineered cells in a white, opaque 384-well plate according to the supplier's instructions.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: Add the detection reagents and incubate at room temperature for 60 minutes. Measure the chemiluminescent signal with a plate reader.[12][13][14]

Western Blot for Phospho-CREB and Phospho-ERK

This protocol is used to detect the phosphorylation of key downstream signaling proteins like CREB and ERK.

Materials:

-

Cells or tissue treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells or tissue in lysis buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[15][16]

Conclusion

This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR39. Its ability to activate multiple G protein-dependent and -independent signaling pathways underscores the complexity of GPR39 signaling. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the downstream effects of this compound and its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | GHSR | TargetMol [targetmol.com]

- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. gbo.com [gbo.com]

- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

TC-G-1008: A Potent GPR39 Agonist with Therapeutic Potential in Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis, necessitating the exploration of novel therapeutic targets. The G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor, has emerged as a promising candidate in this area. TC-G-1008, a potent and selective small-molecule agonist of GPR39, is at the forefront of research investigating the therapeutic potential of targeting this receptor. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated and potential applications in metabolic disease research, with a focus on quantitative data and detailed experimental protocols.

This compound: Molecular Profile and In Vitro Activity

This compound is a potent and orally bioavailable agonist of the GPR39 receptor.[1][2] It exhibits high affinity for both rat and human GPR39, with low nanomolar efficacy. The compound's selectivity has been demonstrated against a panel of kinases and other related receptors.

| Parameter | Value | Species | Reference |

| EC50 | 0.4 nM | Rat | [1][2] |

| EC50 | 0.8 nM | Human | [1][2] |

| EC50 (Calcium Mobilization) | ~400 nM | Human | [3] |

| Selectivity (Kinases) | IC50 > 10 µM | Various | [1] |

| Selectivity (Ghrelin & Neurotensin-1 Receptors) | IC50 > 30 µM | Not Specified | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of the GPR39 receptor, enhancing its signaling in the presence of zinc.[3] Activation of GPR39 by this compound initiates a cascade of intracellular signaling events through multiple G protein-dependent pathways. This pleiotropic signaling capacity underscores the complex and multifaceted cellular responses elicited by this compound.

The primary signaling pathways activated by this compound include:

-

Gq Pathway: Leading to the accumulation of inositol monophosphate (IP1) and subsequent mobilization of intracellular calcium.

-

Gs Pathway: Resulting in the production of cyclic AMP (cAMP).

-

G12/13 Pathway: Stimulating serum response factor-responsive element (SRF-RE)-dependent transcription.

-

β-arrestin Recruitment: A key mechanism in G protein-coupled receptor signaling and regulation.

-

CREB/PGC-1α Pathway: Activation of cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are involved in mitochondrial biogenesis and cellular metabolism.

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.

Potential in Metabolic Disease Research

The multifaceted signaling of this compound translates into several physiological effects relevant to metabolic diseases.

Glucagon-Like Peptide-1 (GLP-1) Secretion

A key finding is that this compound robustly induces the secretion of GLP-1 in vivo.[1][2] GLP-1 is an incretin hormone with well-established roles in glucose homeostasis, including stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. The ability of an orally available small molecule to stimulate GLP-1 release presents a promising therapeutic strategy for type 2 diabetes and obesity.

Body Weight and Food Intake

Studies with another GPR39 agonist, Cpd1324, have demonstrated that activation of this receptor can lead to a reduction in food intake and subsequent weight loss in diet-induced obese mice.[4][5] This effect is attributed to the stimulation of GLP-1 secretion. While direct quantitative data for this compound on these parameters are still emerging, the shared mechanism of action suggests a similar potential.

| Parameter | Effect of GPR39 Agonist (Cpd1324) | Animal Model | Reference |

| Food Intake | Acute Decrease | High-Fat Diet-Fed Mice | [4][5] |

| Body Weight | Subsequent Weight Loss | High-Fat Diet-Fed Mice | [4][5] |

Glucose Homeostasis and Insulin Secretion

The role of GPR39 in directly modulating insulin secretion is an area of active investigation with some conflicting reports. While GPR39 is expressed in pancreatic islets and its activation has been linked to the regulation of insulin secretion, some studies with novel GPR39 agonists did not observe acute insulinotropic effects.[6] However, GPR39 knockout mice have been shown to have impaired glucose tolerance and a decreased plasma insulin response to an oral glucose challenge.[6] this compound has been reported to improve glucose tolerance in mice, likely through its effects on GLP-1 secretion.[3]

Experimental Protocols

In Vivo GLP-1 Secretion Assay in Mice

This protocol outlines the procedure for measuring acute GLP-1 secretion in mice following oral administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80 in water)

-

Male C57BL/6J mice

-

Oral gavage needles

-

Blood collection tubes containing DPP-4 inhibitor (e.g., sitagliptin) and aprotinin

-

Centrifuge

-

ELISA kit for active GLP-1

Procedure:

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle via oral gavage at desired doses (e.g., 10, 30, 100 mg/kg).

-

At specified time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples from the tail vein or via cardiac puncture into tubes containing DPP-4 inhibitor and aprotinin to prevent GLP-1 degradation.

-

Immediately place blood samples on ice.

-

Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C to separate plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.

Materials:

-

This compound

-

Vehicle

-

Male C57BL/6J mice (can be on a standard or high-fat diet)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle via oral gavage at the desired dose and time prior to the glucose challenge.

-

At time 0, measure baseline blood glucose from a tail snip using a glucometer.

-

Immediately after the baseline measurement, administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

-

Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR39 and exploring its therapeutic potential in metabolic diseases. Its ability to potently and selectively activate GPR39, leading to the stimulation of GLP-1 secretion, positions it as a promising candidate for the development of novel oral therapies for type 2 diabetes and obesity. Further research is warranted to fully characterize the in vivo metabolic effects of this compound, including long-term studies on body weight, food intake, and insulin sensitivity. Elucidating the precise downstream signaling pathways that mediate the beneficial metabolic effects of this compound will be crucial for its clinical translation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the exciting therapeutic possibilities of this GPR39 agonist.

References

- 1. TC-G 1008 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | GHSR | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. G protein-coupled receptor 39 deficiency is associated with pancreatic islet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GPR39 Activation by TC-G-1008 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor, has emerged as a significant modulator of inflammatory processes. Its activation by the potent and selective agonist TC-G-1008 has been shown to exert robust anti-inflammatory effects across a spectrum of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of the GPR39/TC-G-1008 axis in inflammation. We consolidate quantitative data, detail key experimental protocols, and visualize complex biological pathways to offer a comprehensive resource for professionals in biomedical research and drug development.

Introduction to GPR39 and this compound

GPR39 is a Class A G protein-coupled receptor (GPCR) that is endogenously activated by zinc ions (Zn²⁺)[1][2]. It is widely expressed in various tissues, including the brain, gastrointestinal tract, pancreas, and skin[3]. GPR39 is known to couple to multiple G protein subtypes, including Gαq, Gαs, and Gα12/13, allowing it to regulate a diverse array of physiological functions such as cell proliferation, ion transport, and metabolic homeostasis[3][4].

This compound is a potent, selective, and orally available synthetic agonist of GPR39, with EC₅₀ values of 0.8 nM and 0.4 nM for human and rat receptors, respectively[5]. It acts as a positive allosteric modulator, enhancing receptor signaling in the presence of extracellular zinc[6][7]. This compound has become an invaluable pharmacological tool to investigate the therapeutic potential of GPR39 activation, particularly in the context of inflammatory diseases[3][6]. Recent evidence strongly indicates that activation of GPR39 by this compound can attenuate inflammation by modulating key signaling cascades, including the NF-κB and SIRT1 pathways[8][9][10].

Core Signaling Pathways in Inflammation

Activation of GPR39 by this compound initiates multiple downstream signaling cascades that collectively contribute to its anti-inflammatory profile. The two most prominently described pathways are the modulation of the NF-κB axis and the upregulation of the SIRT1/PGC-1α/Nrf2 pathway.

Upregulation of the SIRT1/PGC-1α/Nrf2 Anti-Inflammatory Pathway

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of a protective signaling cascade involving Sirtuin 1 (SIRT1), Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][11] This pathway is crucial for cellular homeostasis, antioxidant defense, and the suppression of inflammatory gene expression. In models of neuroinflammation, this compound treatment leads to an increased expression of SIRT1, which subsequently promotes the expression of PGC-1α and its downstream target Nrf2.[8][12] This cascade ultimately results in the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling pathway mechanisms of neurological diseases induced by G protein‐coupled receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphan receptor GPR39: A potential therapeutic target for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of GPR39 with the agonist TC-G 1008 ameliorates ox-LDL-induced attachment of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of G-protein-coupled receptor 39 reduces neuropathic pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

The GPR39 Agonist TC-G-1008: A Technical Overview of its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of TC-G-1008, a potent and orally available agonist of the G-protein coupled receptor 39 (GPR39). Emerging research highlights the therapeutic potential of this compound in various models of neurological injury, primarily through the modulation of key signaling pathways involved in mitochondrial biogenesis, antioxidant defense, and neuroinflammation. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of GPR39, a receptor activated by zinc.[1][2] Its activation of GPR39 triggers a cascade of intracellular signaling events through multiple G-protein pathways, including Gs, Gq, and G12/13, as well as β-arrestin recruitment.[1][3][4] This promiscuous signaling capability allows this compound to influence a wide range of cellular processes. Notably, its neuroprotective effects appear to be mediated primarily through the activation of the CREB/PGC-1α and SIRT1/PGC-1α/Nrf2 signaling pathways.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of this compound.

| Parameter | Value | Species | Receptor | Reference |

| EC50 | 0.4 nM | Rat | GPR39 | [4] |

| 0.8 nM | Human | GPR39 | [4] | |

| ~400 nM | Human | GPR39 (Calcium mobilization) | [2] | |

| Plasma Protein Binding | 99.3% | Rat | [4] | |

| 99.1% | Mouse | [4] |

Table 1: In Vitro Potency and Pharmacokinetic Properties of this compound

| Model | Treatment Protocol | Key Findings | Reference |

| Intracerebral Hemorrhage (ICH) in Mice | Oral gavage at 1h, 25h, and 49h post-ICH | - Attenuated brain edema and hematoma size.[5]- Improved neurobehavioral deficits.[5]- Upregulated PGC-1α, NRF1, TFAM, Nrf2, HO-1, NQO1, SOD, CAT, and GSH-Px.[5] | [5] |

| Neonatal Hypoxic-Ischemic Encephalopathy (HIE) in Rats | Intranasal administration at 1h, 25h, 49h, and 73h post-HIE | - Reduced infarct area.[6][7]- Improved short-term and long-term neurological deficits.[6][7]- Increased expression of SIRT1, PGC-1α, and Nrf2.[6][7]- Downregulated IL-6, IL-1β, and TNF-α.[7] | [6][7] |

| Seizure Models in Mice and Zebrafish | Intraperitoneal injection 30 min before seizure induction | - Facilitated PTZ-induced epileptogenesis via GPR39.[3][8]- Increased activation of CREB in the hippocampus.[3][8] | [3][8] |

Table 2: Summary of In Vivo Neuroprotective Effects of this compound

Key Signaling Pathways

The neuroprotective effects of this compound are attributed to its ability to modulate complex signaling networks. The following diagrams illustrate the primary pathways implicated in its mechanism of action.

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. medkoo.com [medkoo.com]

- 3. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TC-G-1008 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G-1008, also known as GPR39-C3, is a potent and selective synthetic agonist of the G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor implicated in a variety of physiological processes.[1][2][3][4][5] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| GPR39 | Rat | cAMP Production | EC50 | 0.4 | [4][6] |

| GPR39 | Human | cAMP Production | EC50 | 0.8 | [4][6] |

| GPR39 | Human | Calcium Mobilization | EC50 | ~400 | [2][5] |

Table 2: Off-Target Selectivity of this compound

| Off-Target | Species | Assay Type | Parameter | Value (µM) | Reference(s) |

| Panel of Kinases | Not Specified | Not Specified | IC50 | > 10 | [4][6] |

| Ghrelin Receptor | Not Specified | Binding Affinity | IC50 | > 30 | [4][6] |

| Neurotensin-1 Receptor | Not Specified | Binding Affinity | IC50 | > 30 | [4][6] |

| Serotonin 5-HT2A Receptor | Human | Not Specified | Not Specified | 3.7 | [7] |

Note: While generally selective, some studies suggest potential off-target effects of this compound, particularly on the serotonin 5-HT1A receptor, which may be modulated by zinc concentrations.[7][8]

Signaling Pathways Modulated by this compound

This compound activates GPR39, which can couple to multiple G-protein subtypes, leading to the initiation of several downstream signaling cascades. The primary pathways affected are Gαq, Gαs, and Gα12/13, as well as β-arrestin recruitment.[9][10]

Gαq-Mediated Pathway

Activation of the Gαq pathway by this compound stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is involved in various cellular responses, including ion transport and cell proliferation.[1][9][10][11]

Gαs-Mediated Pathway

The Gαs pathway, upon activation by this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB. This pathway is crucial for processes such as mitochondrial biogenesis and has shown neuroprotective effects.[1][9][10]

Gα12/13-Mediated Pathway

This compound-induced GPR39 activation also engages the Gα12/13 pathway, which signals through RhoA to activate serum response element (SRE)-mediated transcription. This pathway is implicated in cell survival and anti-inflammatory responses.[9][10]

NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. Activation of GPR39 by this compound can lead to a decrease in IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[4][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

cAMP Production Assay (HTRF)

This protocol is designed to quantify changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells stably expressing GPR39

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

-

White, opaque 384-well microplates

Procedure:

-

Cell Plating: Seed GPR39-expressing HEK293 cells into a white, opaque 384-well plate at a density of 4,000 cells/well and culture overnight.[11][13]

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical 10-point concentration-response curve might range from 10⁻¹¹ M to 10⁻⁵ M. Include a vehicle-only control (DMSO).

-

Cell Stimulation:

-

Lysis and Detection:

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 nm ratio and plot it against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

-

HEK293 cells stably expressing GPR39

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-8 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Black-walled, clear-bottom 96- or 384-well plates

Procedure:

-

Cell Plating: Seed GPR39-expressing HEK293 cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Compound Plate Preparation: Prepare a plate with serial dilutions of this compound in assay buffer at a concentration 5-10x higher than the final desired concentration.

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

-

Immediately record the change in fluorescence over time (typically 2-3 minutes).

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Analyze the peak fluorescence response for each concentration of this compound and plot a concentration-response curve to determine the EC50.

Western Blotting for Phosphorylated Proteins (e.g., p-CREB)

This protocol outlines the steps for detecting the phosphorylation of key signaling proteins like CREB following treatment with this compound.

Materials:

-

Cells or tissue treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-CREB, anti-total CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Lyse cells or tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay.[20]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total CREB) to normalize the phosphorylation signal.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR39. Its ability to activate multiple G-protein-coupled signaling pathways provides a complex and nuanced mechanism of action. This guide has provided a comprehensive overview of the cellular impact of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates. This information is intended to facilitate further research into the therapeutic potential of targeting GPR39.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TC-G 1008 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 15. youtube.com [youtube.com]

- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 18. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moleculardevices.com [moleculardevices.com]

- 20. origene.com [origene.com]

- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Foundational Research on TC-G-1008: A Technical Guide to G Protein Coupling and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding TC-G-1008, a potent and selective synthetic agonist for the G-protein coupled receptor 39 (GPR39). GPR39, a metabotropic zinc-sensing receptor, is a subject of growing interest for its potential role in metabolic regulation, neurological disorders, and inflammatory processes.[1][2] This document details the pharmacological profile of this compound, its complex coupling with multiple G protein subtypes, and the experimental protocols used to elucidate its mechanism of action.

Pharmacological Profile of this compound

This compound has been characterized as a potent, selective, and orally bioavailable agonist of GPR39.[3][4] Its activity is notably dependent on the presence of zinc, which acts as a co-agonist or positive allosteric modulator (PAM) to facilitate receptor activation.[1][5] The key quantitative pharmacological parameters are summarized below.

| Parameter | Species/System | Value | Citation(s) |

| EC50 (GPR39 Agonism) | Rat | 0.4 nM | [4][6] |

| Human | 0.8 nM | [4][6] | |

| Human (Calcium Mobilization) | ~400 nM | [1] | |

| Selectivity (IC50) | Panel of Kinases | > 10 µM | [3][4] |

| Ghrelin Receptor | > 30 µM | [3][4] | |

| Neurotensin-1 Receptor | > 30 µM | [3][4] | |

| Plasma Protein Binding | Rat | 99.3% | [4][6] |

| Mouse | 99.1% | [4][6] |

G Protein Coupling and Intracellular Signaling

A critical aspect of GPR39 pharmacology is its ability to couple with multiple G protein families, a characteristic known as promiscuous coupling. Upon activation by this compound, GPR39 initiates signals through Gs, Gq, and G12/13 proteins, and also engages the β-arrestin pathway.[5][7][8] This multifaceted signaling capability underlies the diverse physiological responses attributed to GPR39 activation.

The activation of these distinct pathways leads to the production of various second messengers and the initiation of downstream transcriptional programs.[4][6][7]

Further research has elucidated a specific neuroprotective pathway involving the transcription factor cAMP response element-binding protein (CREB) and the coactivator PGC-1α.[9] Activation of GPR39 by this compound has been shown to promote mitochondrial biogenesis and enhance antioxidative capabilities through this signaling cascade, which is particularly relevant in the context of neurological injury.[9]

Experimental Protocols

The characterization of this compound and its interaction with GPR39 relies on a suite of specific in vitro and in vivo assays. The methodologies for key experiments are detailed below.

In Vitro G Protein Coupling Assays

These assays are typically performed using a stable cell line, such as HEK293, engineered to overexpress the GPR39 receptor (e.g., HEK293-GPR39 cells).[4]

-

Gs Coupling (cAMP Production):

-

Principle: Measures the accumulation of cyclic AMP (cAMP), the second messenger produced upon Gs activation of adenylyl cyclase.

-

Method: HEK293-GPR39 cells are plated in 384-well plates.[4] The cells are pre-treated with this compound or a vehicle control for a specified time. Following pre-treatment, the compound solution is removed, and cells are washed. To measure cAMP, cells are stimulated with the drug again in a stimulation buffer (often containing a phosphodiesterase inhibitor like IBMX) for approximately 30 minutes at 37°C.[4] Intracellular cAMP levels are then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Gq Coupling (IP1 Accumulation / Calcium Mobilization):

-

Principle: Measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, or the transient increase in intracellular calcium [Ca²⁺]i, both of which result from Gq activation of phospholipase C.

-

Method (IP1): Cells are stimulated with this compound in the presence of LiCl (which inhibits the breakdown of IP1). After incubation, cells are lysed, and the accumulated IP1 is measured, typically using an HTRF-based assay kit.

-

Method (Calcium): Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Baseline fluorescence is measured before the addition of this compound. The change in fluorescence intensity upon agonist addition, corresponding to the release of intracellular calcium, is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

G12/13 Coupling (SRF-RE Transcription):

-

Principle: G12/13 activation engages the Rho/ROCK pathway, which culminates in the activation of the Serum Response Factor (SRF). This assay uses a reporter gene (e.g., luciferase) under the control of a Serum Response Element (SRE) promoter.

-

Method: Cells are co-transfected with the GPR39 receptor and an SRF-RE-luciferase reporter plasmid. After a period of incubation with this compound, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates G12/13 pathway activation.

-

-

β-Arrestin Recruitment Assay:

-

Principle: Measures the translocation of β-arrestin proteins from the cytoplasm to the activated GPR39 receptor at the cell membrane.

-

Method: Various techniques can be used, including PathHunter assays where the receptor is fused to a ProLink tag and β-arrestin is fused to an enzyme acceptor (EA). Upon recruitment, the tags are brought into proximity, complementing the enzyme and generating a chemiluminescent signal.

-

In Vivo Pharmacological Workflow

In vivo studies are crucial for understanding the physiological effects of this compound. A common workflow, adapted from studies on epilepsy models, is outlined below.[7][8]

Key Considerations for In Vivo Studies:

-

Vehicle: this compound is often suspended in a solution of 1% Tween 80 in physiological saline for intraperitoneal (i.p.) administration.[7][8] For oral dosing, it has been suspended in 0.5% methylcellulose/0.1% Tween 80.[4][6]

-

Pretreatment Time: A 30-minute pretreatment time is commonly used before inducing the experimental effect, based on pharmacokinetic analyses determining serum and brain concentrations.[8]

-

Selectivity: While this compound is highly selective for GPR39, some studies using GPR39 knockout (KO) mice suggest it may have non-selective effects, for instance on CREB activation in the hippocampus.[7][8] Therefore, validating findings with GPR39 KO models is a critical experimental control.[8]

References

- 1. medkoo.com [medkoo.com]

- 2. Potential antidepressant-like properties of the TC G-1008, a GPR39 (zinc receptor) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | GHSR | TargetMol [targetmol.com]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: TC-G-1008 Protocol for In Vitro Cell Viability Assays

Introduction

The TC-G-1008 protocol outlines a robust method for assessing cell viability and cytotoxicity through the use of a resazurin-based reagent. This assay is a cornerstone in many fields, including drug discovery, toxicology, and basic cell biology research.[1][2] The protocol leverages the metabolic capacity of viable cells to reduce the non-fluorescent dye, resazurin, into the highly fluorescent product, resorufin.[1][3][4] The resulting fluorescent signal is directly proportional to the number of metabolically active cells, providing a reliable and sensitive measure of cell health.[3] This method is favored for its simplicity, sensitivity, and non-destructive nature, which allows for kinetic monitoring of cellular responses over time.[2]

Principle of the Assay

Living, metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria.[2] Key enzymes such as mitochondrial, cytosolic, and microsomal dehydrogenases or reductases utilize NADH or NADPH to reduce the cell-permeable resazurin (a blue, non-fluorescent dye) into resorufin.[1][5] Resorufin is a pink, highly fluorescent compound that is released into the cell culture medium.[1] The intensity of the fluorescent signal, typically measured at an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm, correlates with the number of viable cells.[3][5] A decrease in metabolic activity, often indicative of cytotoxicity, results in a diminished fluorescent signal.

Quantitative Data Summary

The following table represents example data from a cytotoxicity experiment using the this compound protocol. A hypothetical cytotoxic compound was serially diluted and applied to a culture of A549 cells for 48 hours. The data is presented as the mean relative fluorescence units (RFU) and the calculated percent cell viability relative to the untreated control.

| Compound Concentration (µM) | Mean RFU (± SD) | % Cell Viability |

| 0 (Vehicle Control) | 45,876 ± 2,134 | 100% |

| 0.1 | 44,987 ± 1,987 | 98.1% |

| 1 | 39,453 ± 1,543 | 86.0% |

| 10 | 23,876 ± 1,102 | 52.0% |

| 50 | 9,123 ± 654 | 19.9% |

| 100 | 4,567 ± 345 | 9.9% |

| 200 | 2,345 ± 210 | 5.1% |

| Blank (Medium + Reagent) | 1,234 ± 98 | 0% |

Experimental Protocols

I. Materials and Reagents

-

Cell Line: Appropriate mammalian cell line (e.g., A549, HeLa, Jurkat)

-

Complete Culture Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Reagent (Resazurin Solution): Sterile resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS), stored protected from light.

-

Test Compound/Drug: Stock solution of the compound to be tested for cytotoxicity.

-

Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, PBS).

-

Equipment:

-

Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence assays)

-

Laminar flow hood

-

Humidified incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Fluorescence microplate reader with appropriate filters (Ex: 570 nm, Em: 590 nm)

-

Multichannel pipette

-

II. Protocol for Cytotoxicity Assay

-

Cell Seeding: a. Culture cells to approximately 70-80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[2] e. Include wells for "cells only" (untreated control), "vehicle control," and "medium only" (blank). f. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in a complete culture medium. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the diluted compound solutions to the respective wells. Add 100 µL of medium with the vehicle for the control wells. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

-